molecular formula C12H9NO3 B6606528 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 2229311-14-0

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B6606528
CAS No.: 2229311-14-0
M. Wt: 215.20 g/mol
InChI Key: MNNBKQPQVFCUTH-UHFFFAOYSA-N
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Description

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a cyanophenyl group attached to a cyclobutane ring with a carboxylic acid and ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 4-cyanophenylacetic acid, under specific reaction conditions. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyanophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. For example, the cyanophenyl group may bind to specific protein sites, while the carboxylic acid and ketone groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    4-cyanophenylacetic acid: Shares the cyanophenyl group but differs in the overall structure and functional groups.

    1-(4-cyanophenyl)-2-oxocyclobutane-1-carboxylic acid: Similar structure but with a different position of the ketone group.

Uniqueness

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c13-7-8-1-3-9(4-2-8)12(11(15)16)5-10(14)6-12/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNBKQPQVFCUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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